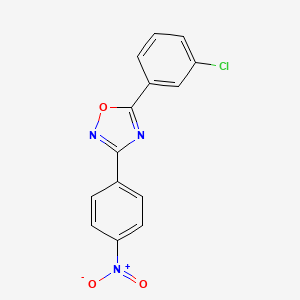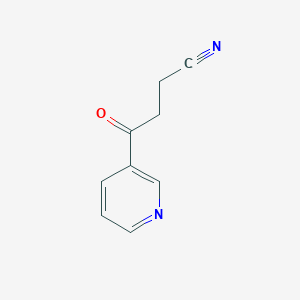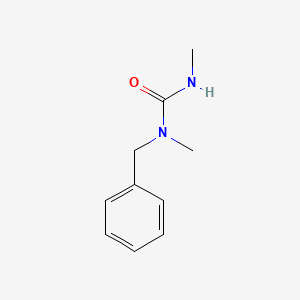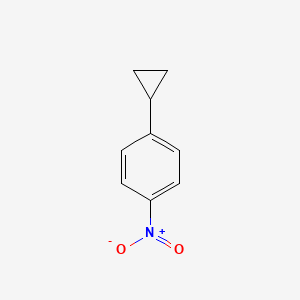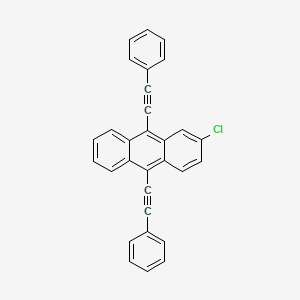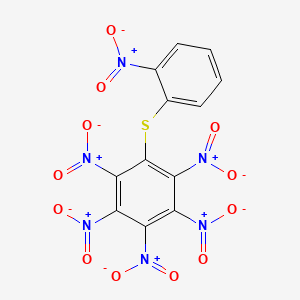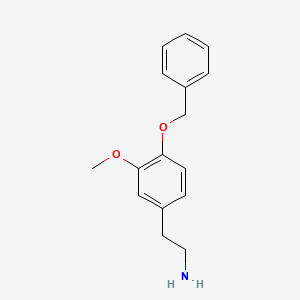
6-Hexadecanone
Descripción general
Descripción
6-Hexadecanone, also known as hexadecan-6-one or n-Amyl-n-decyl ketone, is a chemical compound with the molecular formula C16H32O . It has a molar mass of 240.42 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . The oxygen atom forms a double bond with one of the carbon atoms, creating a carbonyl group, which is characteristic of ketones .
Physical And Chemical Properties Analysis
This compound has a density of 0.8292 (estimate), a melting point of 35-36°C, and a boiling point of 308.15°C (estimate) . Its refractive index is estimated to be 1.4440 .
Aplicaciones Científicas De Investigación
Antidiabetes Activities
Research on the Artocarpus camansi Blanco fruit peels revealed the presence of 6-Hexadecanone, among other compounds. These extracts demonstrated significant antidiabetic activity in male Swiss Webster mice, suggesting potential therapeutic applications for diabetes management. The study highlighted hexadecanoic acid methyl ester as a major compound, contributing to the antidiabetic effects observed in the study (Nasution et al., 2018).
Thermal Protection and Phase Transition Studies
Research involving the binary system of hexadecane (C16H34) and 1-hexadecanol (C16H33OH) provided insights into the crystal structures and experimental phase diagrams of these components. This study aids in understanding the thermal protection and phase transition behaviors of related compounds, potentially including this compound (Métivaud et al., 2005).
Liquid Crystalline Behavior in Material Science
A study on azulene-based liquid crystals with 6-hexadecyl substituents like this compound investigated their synthesis and mesomorphic behaviors. These findings are relevant for the development of materials with specific liquid crystalline properties, useful in electronic displays and other device fabrications (Nakagawa et al., 2010).
Environmental Applications
Research into the catalytic decomposition of sulfur hexa-fluoride in semiconductor manufacturing highlighted the potential for this compound derivatives to contribute to environmental protection efforts. This is especially relevant in controlling emissions of significant greenhouse gases (Hwang & Choi, 2013).
Medical Research: Lung Surfactant Properties
The interfacial behavior of binary monolayers of hexadecanol/DPPE at the air-water interface was explored, with hexadecanol being chemically similar to this compound. This research is significant in the context of developing synthetic clinical lung surfactants, potentially enhancing their spreading properties and effectiveness (Zhu et al., 2016).
Bioefficacy in Pest Control
A study on Epaltes divaricata n-Hexane extracts, which contain this compound derivatives, demonstrated significant insecticidal activity against lepidopteran pests and the dengue mosquito Aedes aegypti. This indicates the potential of such compounds in ecological pest control applications (Amala et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
6-Hexadecanone, also known as Hexadecan-6-one, is a monounsaturated fatty acid ketone
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may undergo similar reactions, potentially leading to changes in the biochemical environment.
Análisis Bioquímico
Biochemical Properties
6-Hexadecanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound activates several types of G-protein coupled receptors and inhibits the activity of certain enzymes, such as phosphodiesterases . Additionally, it has been shown to modulate the activity of several transcription factors, such as NF-κB . These interactions highlight the compound’s potential in influencing cellular signaling pathways and metabolic processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects . These effects are mediated through its interactions with specific cellular receptors and enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound activates G-protein coupled receptors, which in turn initiate a cascade of intracellular signaling events . Additionally, it inhibits phosphodiesterases, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A . These molecular interactions contribute to the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound has been observed to maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-oxidative effects, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-oxidative properties . At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in lipid metabolism and has been shown to influence metabolic flux and metabolite levels . The compound’s interactions with enzymes such as phosphodiesterases and transcription factors like NF-κB further highlight its involvement in regulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biochemical and physiological roles .
Propiedades
IUPAC Name |
hexadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-13-15-16(17)14-12-6-4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAHHJXQZXLMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206364 | |
| Record name | Hexadecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57661-23-1 | |
| Record name | 6-Hexadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57661-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecan-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057661231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hexadecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


